1-Butyl-3-methylimidazolium dicyanamide
Overview
Description
1-Butyl-3-methylimidazolium dicyanamide is an ionic liquid composed of an organic cation and an inorganic anion. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a versatile compound with applications in various fields, including catalysis, electrochemistry, and separation processes .
Mechanism of Action
Target of Action
1-Butyl-3-methylimidazolium dicyanamide, also known as [BMIm][DCA], is an ionic liquid . It is primarily used as a solvent in various industrial applications . The primary targets of [BMIm][DCA] are the substances it dissolves, including organic and inorganic compounds .
Mode of Action
Ionic liquids like [BMIm][DCA] have unique properties such as low volatility, high thermal stability, and excellent solvation potential . These properties allow [BMIm][DCA] to interact with a wide range of substances, facilitating various chemical reactions . For example, it has been reported that [BMIm][DCA] can react with CuCl and CuCl2 in the presence of a glow discharge argon plasma, leading to the formation of copper nanoparticles .
Biochemical Pathways
The specific biochemical pathways affected by [BMIm][DCA] depend on the substances it interacts with. For instance, in the petrochemical industry, [BMIm][DCA] can facilitate various reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its properties such as high thermal stability and excellent solvation potential can influence its distribution and interaction with other substances .
Result of Action
The result of [BMIm][DCA]'s action is largely dependent on its application. In the petrochemical industry, for example, it can facilitate various reactions, leading to the production of desired compounds . In another example, when [BMIm][DCA] reacts with CuCl and CuCl2 in the presence of a glow discharge argon plasma, it results in the formation of copper nanoparticles .
Action Environment
The action, efficacy, and stability of [BMIm][DCA] can be influenced by various environmental factors. For instance, its solvation potential can be affected by temperature . Moreover, the thermal stability of [BMIm][DCA] allows it to function effectively in high-temperature environments .
Preparation Methods
1-Butyl-3-methylimidazolium dicyanamide can be synthesized through anion exchange reactions. One common method involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium dicyanamide in an aqueous solution. The reaction is typically carried out at room temperature, and the product is purified through extraction and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1-Butyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced species.
Substitution: It can participate in substitution reactions where the dicyanamide anion is replaced by other anions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anionic species for substitution reactions.
Scientific Research Applications
1-Butyl-3-methylimidazolium dicyanamide has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Butyl-3-methylimidazolium dicyanamide can be compared with other ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion, it has different solubility and reactivity properties.
1-Butyl-3-methylimidazolium tetrafluoroborate: Contains a tetrafluoroborate anion, offering different electrochemical properties.
1-Butyl-3-methylimidazolium hexafluorophosphate: Known for its high thermal stability and use in electrochemical applications. The uniqueness of this compound lies in its dicyanamide anion, which imparts specific properties such as lower viscosity and higher conductivity compared to other ionic liquids.
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2N3/c1-3-4-5-10-7-6-9(2)8-10;3-1-5-2-4/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVTHOGIQHZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047910 | |
Record name | 1-Butyl-3-methylimidazolium dicyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448245-52-1 | |
Record name | 1-Butyl-3-methylimidazolium dicyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-3-methylimidazolium Dicyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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